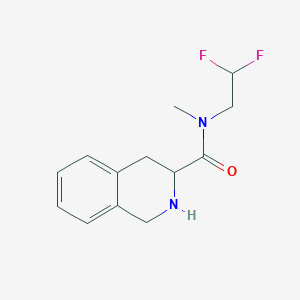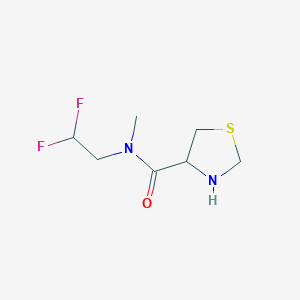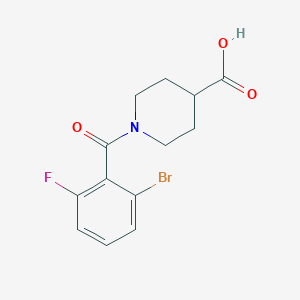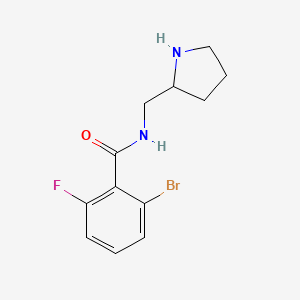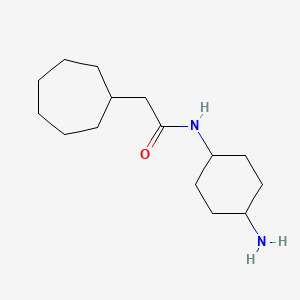![molecular formula C9H17NO4 B6648143 1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one](/img/structure/B6648143.png)
1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one is a chemical compound with a unique structure that includes a morpholine ring substituted with a hydroxymethyl group and a methoxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one typically involves the reaction of morpholine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the reaction of morpholine with formaldehyde and methoxyacetone in the presence of a catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxypropanone moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one
- 1-[2-(Hydroxymethyl)morpholin-4-yl]-2-piperidin-4-ylethanone
- 1-[2-(Hydroxymethyl)morpholin-4-yl]-2-(oxan-2-yl)ethanone
Uniqueness
1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-(hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7(13-2)9(12)10-3-4-14-8(5-10)6-11/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNXEIMEIMKUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5-ethyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B6648069.png)
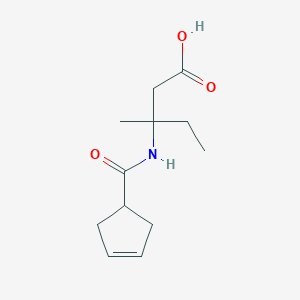
![2-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6648082.png)
![2-[(4-Acetylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6648088.png)
![5-[(2-Methoxypropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B6648110.png)
![2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid](/img/structure/B6648122.png)
![[1-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648130.png)
![[1-[[5-(Methoxymethyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648138.png)
![2-[(2-Cycloheptylacetyl)-methylamino]acetic acid](/img/structure/B6648139.png)
